Methyl 3-amino-5-iodobenzoate: A Technical Guide for Chemical Synthesis and Drug Discovery
Methyl 3-amino-5-iodobenzoate: A Technical Guide for Chemical Synthesis and Drug Discovery
CAS Number: 217314-45-9
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-iodobenzoate is a substituted aromatic compound that has garnered significant interest in the field of medicinal chemistry and drug development. Its structural features, particularly the presence of an amino group, an iodine atom, and a methyl ester on a benzene ring, make it a versatile building block for the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Methyl 3-amino-5-iodobenzoate, with a focus on its role as a key intermediate in the synthesis of targeted cancer therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Methyl 3-amino-5-iodobenzoate is presented in the tables below. These properties are essential for its handling, characterization, and use in chemical synthesis.
Table 1: General and Structural Properties
| Property | Value | Source |
| CAS Number | 217314-45-9 | [1][2] |
| Molecular Formula | C₈H₈INO₂ | [2] |
| Molecular Weight | 277.06 g/mol | [2] |
| IUPAC Name | methyl 3-amino-5-iodobenzoate | [2] |
| Synonyms | Benzoic acid, 3-amino-5-iodo-, methyl ester; 3-Amino-5-iodo-benzoic acid methyl ester | [3] |
| SMILES | COC(=O)C1=CC(=CC(=C1)I)N | [2] |
| InChI | InChI=1S/C8H8INO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | [2] |
Table 2: Computed Physical Properties
| Property | Value | Source |
| XLogP3 | 1.7 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 276.95998 g/mol | [2] |
| Monoisotopic Mass | 276.95998 g/mol | [2] |
| Topological Polar Surface Area | 52.3 Ų | [2] |
| Heavy Atom Count | 12 | [2] |
| Formal Charge | 0 | [2] |
| Complexity | 174 | [2] |
Spectroscopic Data
While a dedicated publication with full spectral analysis was not identified in the search, typical spectroscopic data for similar aromatic compounds can be inferred. The following represents expected spectral characteristics.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiple signals in the range of 6.5-8.0 ppm), a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the amine protons (variable chemical shift). |
| ¹³C NMR | Signals for the carbonyl carbon of the ester (~165-170 ppm), aromatic carbons (in the range of 110-150 ppm), and the methyl carbon of the ester (~52 ppm). |
| FT-IR | Characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-I stretching (in the fingerprint region). |
Experimental Protocols
Methyl 3-amino-5-iodobenzoate is a key synthetic intermediate. The following sections detail its synthesis and its subsequent use in the preparation of a crucial precursor for the PARP inhibitor, rucaparib.
Synthesis of Methyl 3-amino-5-iodobenzoate
A novel and practical synthetic route for 3-amino-5-halo-2-iodobenzoates has been developed, which can be adapted for the synthesis of the title compound.[4] The general strategy involves the nitration of a commercially available aminobenzoate, followed by a Sandmeyer reaction to introduce the iodine, and finally, reduction of the nitro group.
Experimental Workflow for the Synthesis of Methyl 3-amino-5-iodobenzoate
Caption: Synthetic workflow for Methyl 3-amino-5-iodobenzoate.
Detailed Protocol (Adapted from a similar synthesis[4]):
-
Nitration: To a solution of Methyl 3-aminobenzoate in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred until completion and then poured onto ice, followed by neutralization to precipitate the product, Methyl 3-amino-5-nitrobenzoate. The crude product is then filtered, washed, and dried.
-
Sandmeyer Reaction: Methyl 3-amino-5-nitrobenzoate is dissolved in a suitable acidic medium (e.g., sulfuric acid in acetic acid). The solution is cooled, and a solution of sodium nitrite in water is added slowly to form the diazonium salt. A solution of potassium iodide in water is then added to the diazonium salt solution, leading to the formation of Methyl 3-iodo-5-nitrobenzoate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Reduction: The nitro group of Methyl 3-iodo-5-nitrobenzoate is reduced to an amine. This can be achieved using various reducing agents, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture, or by catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. After the reaction is complete, the product, Methyl 3-amino-5-iodobenzoate, is isolated and purified, typically by column chromatography.
Application in the Synthesis of a Rucaparib Intermediate
Methyl 3-amino-5-iodobenzoate is a precursor to key intermediates in the synthesis of the PARP inhibitor rucaparib. One such critical intermediate is 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one.[5][6][7] The synthesis involves multiple steps, including the construction of the indole ring system and subsequent cyclization to form the azepinoindolone core. While a direct conversion from Methyl 3-amino-5-iodobenzoate is not explicitly detailed as a one-pot reaction, the structural motif is crucial for building the core structure of rucaparib.
Logical Relationship in the Synthesis of a Rucaparib Precursor
References
- 1. rsc.org [rsc.org]
- 2. Methyl 3-amino-5-iodobenzoate | C8H8INO2 | CID 11000339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl 3-amino-5-iodobenzoate | CAS:217314-45-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. 1408282-26-7 | 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one [fluoromart.com]
- 6. WO2019130229A1 - Methods and intermediates for preparing rucaparib - Google Patents [patents.google.com]
- 7. 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one | 1408282-26-7 [chemicalbook.com]
